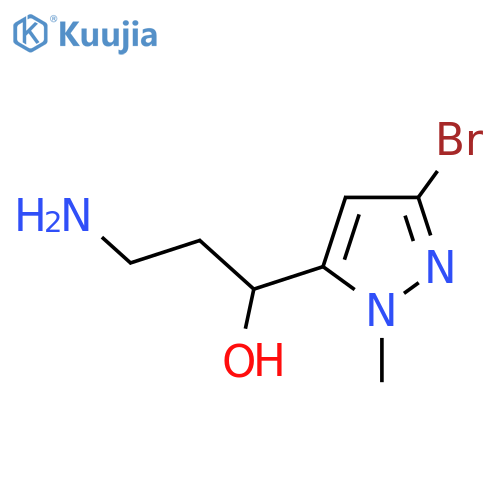

Cas no 2003668-90-2 (1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-)

2003668-90-2 structure

商品名:1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-

1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-

- 3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol

- 2003668-90-2

- EN300-684078

-

- インチ: 1S/C7H12BrN3O/c1-11-5(4-7(8)10-11)6(12)2-3-9/h4,6,12H,2-3,9H2,1H3

- InChIKey: QWOSBJMKECXSQO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(CCN)O)N(C)N=1

計算された属性

- せいみつぶんしりょう: 233.01637g/mol

- どういたいしつりょう: 233.01637g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

- 密度みつど: 1.69±0.1 g/cm3(Predicted)

- ふってん: 387.9±42.0 °C(Predicted)

- 酸性度係数(pKa): 13.74±0.20(Predicted)

1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-684078-2.5g |

3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |

2003668-90-2 | 95.0% | 2.5g |

$1931.0 | 2025-03-12 | |

| Enamine | EN300-684078-10.0g |

3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |

2003668-90-2 | 95.0% | 10.0g |

$4236.0 | 2025-03-12 | |

| Enamine | EN300-684078-0.25g |

3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |

2003668-90-2 | 95.0% | 0.25g |

$906.0 | 2025-03-12 | |

| Enamine | EN300-684078-0.1g |

3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |

2003668-90-2 | 95.0% | 0.1g |

$867.0 | 2025-03-12 | |

| Enamine | EN300-684078-1.0g |

3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |

2003668-90-2 | 95.0% | 1.0g |

$986.0 | 2025-03-12 | |

| Enamine | EN300-684078-0.5g |

3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |

2003668-90-2 | 95.0% | 0.5g |

$946.0 | 2025-03-12 | |

| Enamine | EN300-684078-0.05g |

3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |

2003668-90-2 | 95.0% | 0.05g |

$827.0 | 2025-03-12 | |

| Enamine | EN300-684078-5.0g |

3-amino-1-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-1-ol |

2003668-90-2 | 95.0% | 5.0g |

$2858.0 | 2025-03-12 |

1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl- 関連文献

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

2003668-90-2 (1H-Pyrazole-5-methanol, α-(2-aminoethyl)-3-bromo-1-methyl-) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬